2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the boron atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce ethyl derivatives.
Scientific Research Applications
2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, which activate the ethenyl group for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 4-fluoro-3-methylphenylboronic acid
- 4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride
Uniqueness
2-[2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure that combines a fluoro-substituted phenyl group with a dioxaborolane ring. This combination enhances its reactivity and versatility in organic synthesis compared to other boronic acid derivatives.
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-[(E)-2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-11-6-7-12(10-13(11)17)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+ |
InChI Key |
KJTOGRBGGOJTPN-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)F |
Origin of Product |
United States |
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